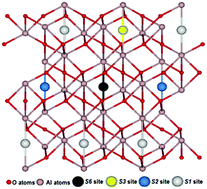First-principles calculations of oxygen interstitials in corundum: a site symmetry approach†
Physical Chemistry Chemical Physics Pub Date: 2017-09-11 DOI: 10.1039/C7CP04045H
Abstract
Using site symmetry analysis, four possible positions of interstitial oxygen atoms in the α-Al2O3 hexagonal structure have been identified and studied. First principles hybrid functional calculations of the relevant atomic and electronic structures for interstitial Oi atom insertion in these positions reveal differences in energies of ∼1.5 eV. This approach allows us to get the lowest energy configuration, avoiding time-consuming calculations. It is shown that the triplet oxygen atom is barrierless displaced towards the nearest regular oxygen ion, forming a singlet dumbbell (split interstitial) configuration with an energy gain of ∼2.5 eV. The charge and spatial structure of the dumbbell is discussed. Our results are important, in particular, for understanding the radiation properties and stability of α-Al2O3 and other oxide crystals.


Recommended Literature
- [1] On the signature of the hydrophobic effect at a single molecule level
- [2] Back cover
- [3] A band-gap-graded CZTSSe solar cell with 12.3% efficiency†
- [4] Back cover
- [5] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
- [6] Iron metabolism and human ferritin heavy chain cDNA from adult brain with an elongated untranslated region: new findings and insights†
- [7] Airflow-assisted dielectrophoresis to reduce the resistance mismatch in carbon nanotube-based temperature sensors†
- [8] High-performance extraction of alkaloids using aqueous two-phase systems with ionic liquids†
- [9] Natural product inspired optimization of a selective TRPV6 calcium channel inhibitor†
- [10] Retraction: Elevation of USP4 antagonizes oxygen glucose deprivation/reoxygenation-evoked microglia activation and neuroinflammation-mediated neurotoxicity via the TRAF6-NF-κB signaling

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 19396-73-7
-
CAS no.: 12134-29-1
-
CAS no.: 16742-48-6









